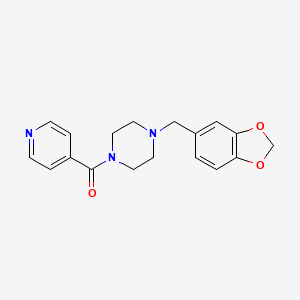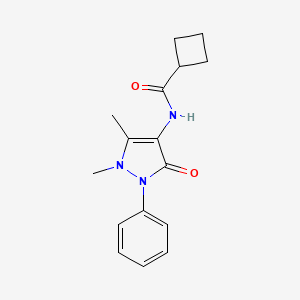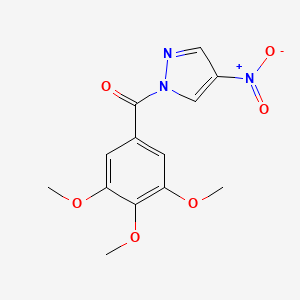
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific tool for studying the role of mGluR5 in various physiological and pathological conditions.
科学研究应用
MPEP has been extensively used in scientific research to study the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of several disorders such as anxiety, depression, addiction, and neurodegenerative diseases.
作用机制
MPEP selectively binds to the allosteric site of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide and inhibits its activation by glutamate. This results in the reduction of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. MPEP has been shown to have a more potent and specific effect on N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide than other mGluR antagonists such as MPPG and LY367385.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Additionally, MPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the major advantages of MPEP is its high potency and selectivity for N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide, which allows for precise modulation of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide signaling pathways. It also has a favorable pharmacokinetic profile, making it suitable for in vivo experiments. However, one of the limitations of MPEP is its low solubility in water, which can limit its use in certain experimental setups.
未来方向
There are several future directions for the use of MPEP in scientific research. One area of interest is the role of N-(4-methoxyphenyl)-3-(phenylethynyl)benzamide in the pathophysiology of autism spectrum disorders. MPEP has been shown to improve social behavior in animal models of autism, suggesting its potential as a therapeutic agent. Another area of interest is the use of MPEP in the treatment of chronic pain. MPEP has been shown to reduce pain behavior in animal models of neuropathic pain, suggesting its potential as an analgesic agent. Overall, MPEP has a wide range of potential applications in scientific research and therapeutic interventions.
合成方法
MPEP can be synthesized by the reaction of 4-methoxybenzoyl chloride with 4-ethynylaniline in the presence of a base such as triethylamine. The reaction yields MPEP as a white solid with a purity of over 98%.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-14-12-20(13-15-21)23-22(24)19-9-5-8-18(16-19)11-10-17-6-3-2-4-7-17/h2-9,12-16H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKZEGAPXYEMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)



![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-2-(2-oxo-1-pyrrolidinyl)ethanimidamide](/img/structure/B5739206.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5739212.png)
![4-chloro-2-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5739214.png)